5-Methoxy-2-(pyridin-4-yl)indoline
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Overview
Description
5-Methoxy-2-(pyridin-4-yl)indoline is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
5-Methoxy-2-(pyridin-4-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Methoxy-2-(pyridin-4-yl)indoline can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for developing new drugs. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-methoxy-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H14N2O/c1-17-12-2-3-13-11(8-12)9-14(16-13)10-4-6-15-7-5-10/h2-8,14,16H,9H2,1H3 |
InChI Key |
XIUDGZUFKHDOJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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